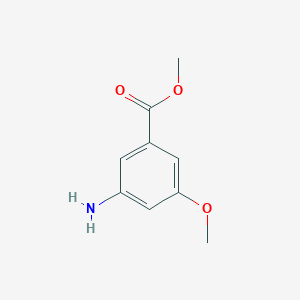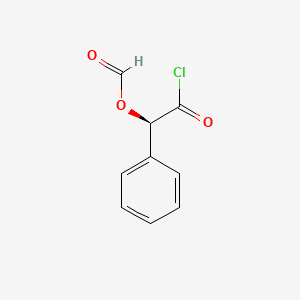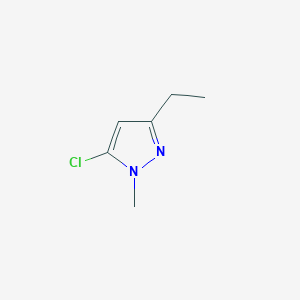
5-chloro-3-ethyl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, ethyl, and methyl groups. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with a variety of biological targets.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . The exact nature of these interactions would depend on the specific target and the structure of the pyrazole derivative.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could affect multiple pathways .
Pharmacokinetics
The compound’s solubility in polar organic solvents such as chloroform, dichloromethane, and alcohols suggests that it may be well-absorbed and distributed in the body. Its stability under normal temperature and pressure also suggests that it may have a reasonable half-life in the body.
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-3-ethyl-1-methyl-1H-pyrazole. For instance, the compound’s stability under normal temperature and pressure suggests that it may be stable under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of ethyl hydrazine with 3-chloro-2-butanone under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of pyrazoles often employs multicomponent reactions and cycloaddition techniques to enhance yield and efficiency. The use of catalysts such as copper or palladium can further optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form pyrazole N-oxides or reduced to yield hydropyrazoles.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 5-amino-3-ethyl-1-methyl-1H-pyrazole.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-chloro-3-ethyl-1-methyl-1H-hydropyrazole.
Applications De Recherche Scientifique
5-Chloro-3-ethyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an ethyl group.
3-Ethyl-1-methyl-1H-pyrazole: Lacks the chlorine substitution.
5-Chloro-1-methyl-1H-pyrazole: Lacks the ethyl substitution.
Uniqueness: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its overall stability and lipophilicity .
Propriétés
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-5-4-6(7)9(2)8-5/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZMBFVRHGIIGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476274 |
Source


|
| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29938-63-4 |
Source


|
| Record name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

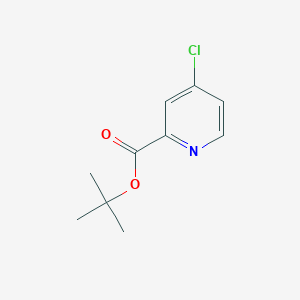

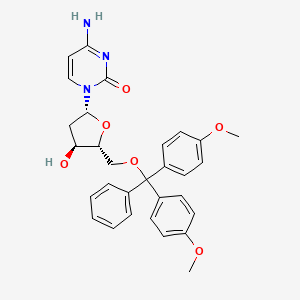
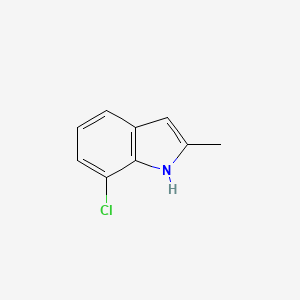
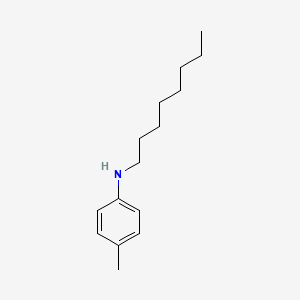
![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)

